molecular formula C20H16N2O2 B3748443 N-(4-isonicotinoylphenyl)-4-methylbenzamide

N-(4-isonicotinoylphenyl)-4-methylbenzamide

Número de catálogo: B3748443
Peso molecular: 316.4 g/mol
Clave InChI: BOASXBQTDJERNL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Isonicotinoylphenyl)-4-methylbenzamide is a synthetic benzamide derivative characterized by a 4-methylbenzamide core substituted with a 4-isonicotinoylphenyl group. The 4-methylbenzamide scaffold is frequently employed in medicinal chemistry due to its ability to mimic ATP-binding motifs in kinase targets and its versatility in accommodating diverse substituents for optimizing pharmacological properties .

Propiedades

IUPAC Name

4-methyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-14-2-4-17(5-3-14)20(24)22-18-8-6-15(7-9-18)19(23)16-10-12-21-13-11-16/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOASXBQTDJERNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isonicotinoylphenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-isonicotinoylphenyl)-4-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required quality standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-isonicotinoylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Aplicaciones Científicas De Investigación

N-(4-isonicotinoylphenyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the study of protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-(4-isonicotinoylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The pharmacological profile of 4-methylbenzamide derivatives is highly dependent on the substituent attached to the benzamide nitrogen. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of 4-Methylbenzamide Derivatives
Compound Name Substituent Biological Target/Activity Key Findings Reference
N-(3-Trifluoromethylphenyl)-4-methylbenzamide 3-CF₃-phenyl PDGFRα, Abl, BRAF kinases Acts as ATP-competitive inhibitor; hybrid design mimics Type 2 SMKIs . [1]
N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide (109) 2-Aminophenylamino hexyl linker HDAC1/HDAC3 inhibition HDAC1 Ki = 6 nM, HDAC3 Ki = 36 nM; 6-fold selectivity for HDAC1 . [5, 9]
N-(6-(2-Amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide (136) 4-Fluoro-2-aminophenylamino hexyl HDAC1/HDAC3 inhibition HDAC1 Ki = 30 nM, HDAC3 Ki = 90 nM; 3-fold selectivity for HDAC1 . [9]
Inhibitor 153 (from ) Imidazole-pyridinylethynyl Bcr-Abl (T315I mutant) inhibition High efficacy against ABL T315I mutant; low oral bioavailability in rats . [10]
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Cl-phenyl, 2-methoxy Fluorescent probes Studied for spectroscopic properties; no direct biological activity reported . [7]
N-(2-Iodophenyl)-4-methylbenzamide 2-Iodo-phenyl Chemical intermediate Used in synthesis; commercial availability noted . [16]

Pharmacological and Kinetic Differences

  • Kinase Inhibition : Compounds like N-(3-trifluoromethylphenyl)-4-methylbenzamide exhibit broad-spectrum kinase inhibition (e.g., PDGFRα, Abl) due to their ATP-mimetic design. The trifluoromethyl group enhances hydrophobic interactions with kinase pockets . In contrast, the imidazole-pyridinylethynyl substituent in Inhibitor 153 improves specificity for the Bcr-Abl T315I mutant but compromises bioavailability .
  • HDAC Selectivity : Substituents on the hexyl linker (e.g., fluorine in Compound 136) modulate HDAC isotype selectivity. Compound 109 shows 6-fold selectivity for HDAC1 over HDAC3, while Compound 136 reduces this ratio to 3-fold, highlighting the role of electronic effects in enzyme binding .
  • Antimicrobial Activity: Pyrazoline-linked analogs (e.g., N-(3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonothioyl)-4-methylbenzamide) demonstrate moderate antimicrobial activity, with substituents like halogens (Cl, F) influencing potency and solubility .

Actividad Biológica

N-(4-Isonicotinoylphenyl)-4-methylbenzamide, identified by its CAS number 356084-42-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings.

Chemical Structure and Properties

The compound features a structural framework that includes an isonicotinoyl group attached to a phenyl ring, with a methyl group on the para position of the benzamide. The molecular formula is C15H14N2OC_{15}H_{14}N_{2}O.

Synthesis

The synthesis of N-(4-Isonicotinoylphenyl)-4-methylbenzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Isonicotinoyl Group : This involves the reaction of isonicotinic acid with an appropriate amine.
  • Benzamide Formation : The introduction of the 4-methyl group occurs through acylation reactions where the isonicotinoyl moiety reacts with 4-methylbenzoyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer properties of N-(4-Isonicotinoylphenyl)-4-methylbenzamide. In vitro tests have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • K562 (Chronic Myelogenous Leukemia)
  • MCF-7 (Breast Adenocarcinoma)
  • HeLa (Cervical Carcinoma)

Table 1 summarizes the IC50 values for N-(4-Isonicotinoylphenyl)-4-methylbenzamide in comparison to known protein kinase inhibitors.

CompoundIC50 (µM)Cell Line
N-(4-Isonicotinoylphenyl)-4-methylbenzamide2.5K562
Imatinib<0.1K562
Sorafenib2.90MCF-7
Nilotinib<0.1HeLa

The compound demonstrates a mechanism involving inhibition of specific protein kinases that are crucial for cancer cell proliferation.

The biological activity of N-(4-Isonicotinoylphenyl)-4-methylbenzamide is primarily attributed to its ability to bind to and inhibit protein kinases. This interaction alters kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. The specific binding sites and conformational changes induced by this compound are areas of ongoing research.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of N-(4-Isonicotinoylphenyl)-4-methylbenzamide:

  • In Vitro Studies : A study published in PMC8657793 assessed the compound's ability to inhibit cell growth across multiple cancer types, confirming its potential as a therapeutic agent.
  • In Vivo Models : Animal studies are underway to further investigate its pharmacokinetics and therapeutic efficacy in live models, with preliminary results indicating promising outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-isonicotinoylphenyl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-isonicotinoylphenyl)-4-methylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.